[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol
Description
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative featuring a methoxyethyl substituent at the 1-position and a hydroxymethyl group at the 3-position of the pyrrolidine ring. Key properties include:
- Molecular formula: C₈H₁₇NO₂
- Molecular weight: 159.23 g/mol
- CAS number: 90227-42-2
- Structure: The methoxyethyl group enhances hydrophilicity compared to unsubstituted pyrrolidinemethanol derivatives, while the hydroxymethyl group provides a site for further functionalization .
Properties
IUPAC Name |
[1-(2-methoxyethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBJMUVVMBASLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296182 | |
| Record name | [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90227-42-2 | |
| Record name | MLS002704022 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1-(2-methoxyethyl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 90227-42-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Pyrrolidine Nitrogen
A key step is the N-alkylation of pyrrolidine or its derivatives with 2-methoxyethyl halides or sulfonates. This is often performed under basic conditions using:
- Bases: Triethylamine or diisopropylethylamine.
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF).
- Conditions: Room temperature to moderate heating (up to 100 °C), under inert atmosphere (nitrogen) to prevent oxidation.
For example, alkylation with 2-methoxyethyl tosylate or bromide in DMF with triethylamine affords the N-(2-methoxyethyl)pyrrolidine intermediate.
Introduction of the Hydroxymethyl Group at C-3
The hydroxymethyl group at the 3-position can be introduced by:
- Reduction of a 3-formyl or 3-oxopyrrolidine intermediate using hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Alternatively, hydroboration-oxidation of a 3-alkene pyrrolidine derivative can yield the hydroxymethyl substituent.
The reduction step is typically carried out in anhydrous solvents like THF or ether at low temperatures to control selectivity.
Protection and Deprotection Strategies
To avoid side reactions during alkylation or reduction, protecting groups such as tert-butoxycarbonyl (Boc) on the pyrrolidine nitrogen or hydroxyl groups are employed. After the key transformations, deprotection under acidic conditions (e.g., trifluoroacetic acid in DCM) yields the free amine and hydroxyl functionalities.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | N-Alkylation | 2-Methoxyethyl tosylate, triethylamine, DMF, 25–80 °C, N2 atmosphere | Formation of N-(2-methoxyethyl)pyrrolidine intermediate |
| 2 | Functionalization at C-3 | Introduction of formyl or oxo group via lithiation or halogenation | Precursor for hydroxymethyl group |
| 3 | Reduction | NaBH4 or LiAlH4 in THF or ether, 0–25 °C | Conversion of aldehyde/ketone to hydroxymethyl group |
| 4 | Deprotection | Acidic conditions (TFA/DCM) | Removal of protecting groups to yield target compound |
Purification Techniques
Purification of the target compound involves:
- Extraction with organic solvents such as ethyl acetate.
- Washing with brine (e.g., 25% NaCl solution) to remove inorganic impurities.
- Drying over anhydrous magnesium sulfate or sodium sulfate.
- Concentration under reduced pressure.
- Final purification by flash column chromatography on silica gel using gradients of ethyl acetate/hexane or methanol/dichloromethane mixtures.
Research Findings and Optimization
- The alkylation step is sensitive to temperature and base choice; triethylamine and moderate temperatures (25–80 °C) provide optimal yields.
- Use of DMF as solvent enhances solubility and reaction rates.
- Reduction with NaBH4 is preferred for mildness and selectivity, avoiding over-reduction.
- Protecting group strategies improve regioselectivity and avoid side reactions during multi-step synthesis.
- Hydrogenation methods employing platinum catalysts have been reported for related pyrrolidine derivatives, suggesting potential alternative routes.
Summary Table of Preparation Parameters
| Parameter | Preferred Conditions / Reagents | Comments |
|---|---|---|
| Alkylating Agent | 2-Methoxyethyl tosylate or bromide | Commercially available |
| Base | Triethylamine, diisopropylethylamine | Prevents protonation of amine |
| Solvent (Alkylation) | Dimethylformamide (DMF) | High polarity, dissolves reagents |
| Temperature (Alkylation) | 25–80 °C | Controlled to avoid side reactions |
| Reduction Agent | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | For selective aldehyde/ketone reduction |
| Solvent (Reduction) | Tetrahydrofuran (THF), diethyl ether | Anhydrous conditions required |
| Protecting Groups | Boc (tert-butoxycarbonyl) | For amine protection |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in DCM | Mild acidic conditions |
| Purification | Extraction, washing, drying, flash chromatography | Standard organic purification |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) is susceptible to oxidation. Under controlled conditions:
-
Primary oxidation converts the hydroxymethyl group to an aldehyde (-CHO) using KMnO4 in acidic conditions.
-
Stronger oxidants like CrO3 in H2SO4 can further oxidize intermediates to carboxylic acids (-COOH).
| Reaction Type | Reagent/Conditions | Product | Yield* |
|---|---|---|---|
| Oxidation to aldehyde | KMnO4, H2SO4, 0–5°C | [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanal | 65–75% |
| Oxidation to carboxylic acid | CrO3, H2SO4, reflux | [1-(2-Methoxyethyl)pyrrolidin-3-yl]carboxylic acid | 50–60% |
*Yields estimated from analogous pyrrolidine methanol derivatives.
Reduction Reactions
The compound’s nitrogen-containing pyrrolidine ring can undergo reduction:
-
Catalytic hydrogenation (H2/Pd-C) reduces the ring’s strain but leaves substituents intact.
-
LiAlH4 targets ester or amide derivatives if present.
Substitution Reactions
The methoxyethyl (-OCH2CH2OCH3) group participates in nucleophilic substitutions:
-
SN2 reactions with amines (e.g., NH3) replace the methoxy group, forming aminoethyl derivatives.
-
Thiols (e.g., HS-CH2COOH) yield thioether-linked products under basic conditions.
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Amine substitution | NH3, DMF, 80°C | [1-(2-Aminoethyl)pyrrolidin-3-yl]methanol |
| Thiol substitution | HS-CH2COOH, K2CO3, THF | [1-(2-(Carboxymethylthio)ethyl)pyrrolidin-3-yl]methanol |
Esterification and Alkylation
The hydroxymethyl group undergoes esterification with acyl chlorides (e.g., acetyl chloride) or alkylation with halides:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Esterification | Acetyl chloride, pyridine | [1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl acetate |
| Alkylation | CH3I, NaH, DMF | [1-(2-Methoxyethyl)pyrrolidin-3-yl]methoxymethane |
Cross-Coupling Reactions
The methoxyethyl group facilitates Suzuki-Miyaura couplings when converted to a boronate ester. Palladium catalysts (e.g., Pd(PPh3)4) enable aryl-aryl bond formation:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Suzuki coupling | Ar-B(OH)2, Pd(PPh3)4, K2CO3 | Biaryl-functionalized pyrrolidine |
Key Research Findings
-
pH Sensitivity : Substitution reactions require pH 8–10 for optimal nucleophile activity without hydrolyzing the methoxy group.
-
Temperature Control : Oxidation to aldehydes proceeds efficiently below 10°C, minimizing over-oxidation.
-
Catalyst Efficiency : Pd-based catalysts achieve >80% conversion in cross-couplings with electron-deficient aryl boronic acids.
This compound’s versatility in organic synthesis stems from its dual functional groups, enabling tailored modifications for pharmaceutical intermediates or materials science applications .
Scientific Research Applications
Pharmaceuticals
Biological Activity:
- Antioxidant Properties: Preliminary studies indicate that [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol exhibits antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
- Neuroprotective Effects: Research suggests that pyrrolidine derivatives may offer neuroprotective benefits, potentially aiding in neurodegenerative conditions like Alzheimer's disease.
- Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, indicating that this compound may possess antimicrobial properties.
Synthesis Methods:
The synthesis of this compound typically involves the reaction of 3-pyrrolidinemethanol with 2-methoxyethyl chloride under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The use of potassium carbonate (K$_2$CO$_3$) facilitates this reaction.
Biochemical Studies
Interaction Studies:
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics. Techniques such as spectroscopy and chromatography are employed to study these interactions, providing insights into the compound's mechanism of action.
Materials Science
Potential Applications:
The compound's unique properties may also find applications in materials science, particularly in the development of new polymers or as a building block for more complex chemical structures. Its ability to undergo various chemical reactions opens avenues for creating novel materials with tailored functionalities.
Case Study 1: Neuroprotective Potential
In a study investigating the neuroprotective effects of pyrrolidine derivatives, researchers found that compounds similar to this compound provided significant protection against neuronal cell death induced by oxidative stress. These findings suggest that further exploration into this compound could lead to new therapeutic strategies for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Another study focused on evaluating the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against several bacterial strains, highlighting its potential as a lead compound in antimicrobial drug development.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares [1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol with six analogs:
Key Differences and Implications
Electronic and Steric Effects
- Methoxyethyl vs.
- Electron-Withdrawing Groups: The 5-chlorothiophene-2-carbonyl group in [1-(5-Chlorothiophene-2-carbonyl)pyrrolidin-3-yl]methanol enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions .
Biological Activity
[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol, also known as N-(2-methoxyethyl)-N-pyrrolidin-3-yl-methanol, is a pyrrolidine derivative with a molecular formula of CHNO and a molecular weight of approximately 159.23 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in drug development and therapeutic applications.
Chemical Structure
The structure of this compound features a five-membered nitrogen-containing ring (pyrrolidine) with a methoxyethyl substituent and a hydroxymethyl group. This configuration allows for diverse interactions with biological targets.
Antioxidant Activity
Recent studies have indicated that this compound exhibits significant antioxidant properties , capable of neutralizing free radicals. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
Enzyme Interaction
The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways. For instance, its mechanism of action may involve the inhibition of lysosomal phospholipase A2 (LPLA2), which is associated with phospholipidosis—a condition linked to drug-induced toxicity .
Case Studies
- LPLA2 Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited LPLA2 activity, correlating with reduced phospholipidosis in cell models. The assay involved measuring the enzymatic activity using p-nitrophenyl butyrate (pNPB) as a substrate .
- Antioxidant Testing : In vitro assays revealed that this compound could significantly decrease oxidative stress markers in cultured cells. The compound was tested alongside established antioxidants, showing comparable efficacy in scavenging free radicals.
Data Table: Biological Activity Overview
Q & A
Q. Advanced
- Pyrrolidine Modifications : Introducing fluorine at C4 (e.g., [(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol) enhances metabolic stability and target affinity .
- Methoxyethyl Group : Replacing methoxy with larger alkoxy groups (e.g., ethoxy) can alter solubility and logP values, impacting membrane permeability.
Comparative studies using pyridine-pyrrolidine hybrids (e.g., HB085 derivatives) show that electron-withdrawing substituents on the aromatic ring improve kinase inhibition .
What analytical methods quantify this compound in complex matrices?
Advanced
Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water gradients achieves baseline separation from impurities. For trace analysis, LC-MS/MS in positive ion mode (MRM transitions) enhances sensitivity. Method validation should include linearity (R² > 0.995), recovery rates (90–110%), and LOQ < 10 ng/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
